Egfr/her2/cdk9-IN-2 is a potent inhibitor designed to target three significant proteins: epidermal growth factor receptor, human epidermal growth factor receptor 2, and cyclin-dependent kinase 9. This compound has demonstrated substantial antitumor activity, making it a promising candidate for cancer therapy. Its unique ability to inhibit these three targets simultaneously provides a broader spectrum of antitumor activity compared to compounds that focus on only one or two of these proteins .
Egfr/her2/cdk9-IN-2 is classified as a small molecule inhibitor. It is sourced from various chemical suppliers and has been studied extensively in scientific literature for its therapeutic potential against cancers that overexpress the targeted receptors, particularly breast cancer and triple-negative breast cancer . The compound's molecular formula is with a molecular weight of 496.6 g/mol.
The synthesis of Egfr/her2/cdk9-IN-2 typically involves several steps, which may include:
The molecular structure of Egfr/her2/cdk9-IN-2 features a complex arrangement that includes:
Egfr/her2/cdk9-IN-2 undergoes several types of chemical reactions:
The major products formed from these reactions often include derivatives with modified functional groups that may exhibit varying biological activities. The reactions typically require specific conditions and catalysts to facilitate the desired transformations .
Egfr/her2/cdk9-IN-2 exerts its antitumor effects by inhibiting the activities of epidermal growth factor receptor, human epidermal growth factor receptor 2, and cyclin-dependent kinase 9. These proteins play critical roles in cell signaling pathways that regulate cell proliferation, survival, and differentiation. By blocking these pathways, Egfr/her2/cdk9-IN-2 induces cell cycle arrest and apoptosis in cancer cells, effectively reducing tumor growth .
Egfr/her2/cdk9-IN-2 is characterized by:
Key chemical properties include:
Relevant data on solubility and stability can vary based on experimental conditions but are crucial for determining application viability in therapeutic settings .
Egfr/her2/cdk9-IN-2 has multiple applications in scientific research:
Conventional single-target kinase inhibitors face significant limitations due to tumor heterogeneity, compensatory pathway activation, and acquired resistance. In triple-negative breast cancer (TNBC), for example, EGFR inhibitors like erlotinib show transient efficacy, with >70% of patients developing resistance via HER2 upregulation or CDK9-mediated survival pathways [4] [7]. Multikinase inhibitors simultaneously disrupt interdependent oncogenic cascades, thereby:
Table 1: Limitations of Single-Target Inhibitors in Solid Tumors
Target | Example Drug | Response Rate in TNBC | Primary Resistance Mechanisms |
---|---|---|---|
EGFR | Erlotinib | 10–15% | HER2 amplification, MET activation |
HER2 | Lapatinib | 20–25% | EGFR/HER3 dimerization, PIK3CA mutations |
CDK9 | Atuveciclib | 15–20% | MYC amplification, BCL2 overexpression |
EGFR/HER2 signaling dynamics: EGFR and HER2 form heterodimers that activate PI3K/AKT/mTOR and RAS/RAF/MEK cascades, driving proliferation in breast, lung, and gastrointestinal cancers [7]. TNBCs exhibit EGFR overexpression in 15–30% of cases, correlating with poor prognosis and metastatic potential [4] [7]. HER2 amplification (despite "triple-negative" classification) occurs in 35% of TNBCs and enables bypass signaling upon EGFR inhibition [4] [10].
CDK9 as a transcriptional master regulator: CDK9, the catalytic core of P-TEFb, phosphorylates RNA polymerase II to enable transcriptional elongation of oncogenes:
Table 2: Molecular Functions of EGFR/HER2/CDK9 in Cancer
Target | Key Substrates | Downstream Effects | Tumor Relevance |
---|---|---|---|
EGFR | PI3K, RAS, PLCγ | Cell proliferation, survival | Overexpressed in 15–30% TNBC |
HER2 | AKT, ERK, STAT3 | Metastasis, therapy resistance | Co-amplified with EGFR in 25% TNBC |
CDK9 | RNA Pol II, BRG1 | MYC/MCL1 transcription, epigenetic silencing | Essential for 90% TNBC cell lines |
Pharmacological advantages of EGFR/HER2/CDK9-IN-2: This compound exhibits balanced nanomolar inhibition:
Mechanistic synergism validated in preclinical studies:
Addressing evolutionary resistance: Co-targeting prevents common adaptive responses:
Compound Profile: EGFR/HER2/CDK9-IN-2
Property | Value |
---|---|
Chemical Structure | Thienopyrimidine-acrylamide |
Molecular Weight | 479.57 g/mol |
CAS Number | 422276-47-9 |
IC₅₀ (EGFR) | 191.08 nM |
IC₅₀ (HER2) | 132.65 nM |
IC₅₀ (CDK9) | 113.98 nM |
Mechanism | ATP-competitive (EGFR/HER2), Covalent (EGFR), Transcriptional blockade (CDK9) |
Therapeutic Application | TNBC, NSCLC, HER2+ cancers |
The structural and activity data for EGFR/HER2/CDK9-IN-2 is derived from biochemical assays and molecular modeling studies [6] [10].
CAS No.: 131580-36-4
CAS No.: 6831-14-7
CAS No.: 53938-08-2
CAS No.: 4261-17-0
CAS No.: 2016-48-0